molecular formula C13H11N3O B3122182 3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one CAS No. 30081-67-5

3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one

Cat. No.: B3122182
CAS No.: 30081-67-5
M. Wt: 225.25 g/mol
InChI Key: URXIKHNNXWSXRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (CAS 30081-67-5) is a chemical compound with the molecular formula C13H11N3O and a molecular weight of 225.25 g/mol . Its structure is based on the pyrazolopyridinone scaffold, a heterocyclic framework of significant interest in medicinal and organic chemistry. This specific core structure is known to be investigated for its potential biological activities. Related pyrazolone compounds have been extensively studied for their diverse biological properties; for instance, metal complexes of analogous structures have demonstrated promising antibacterial, analgesic, and other biological activities in scientific literature . Researchers value this family of compounds for their potential as ligands in coordination chemistry and for their applications in the development of new pharmacologically active molecules . The molecular structure features potential sites for coordination and interaction, making it a valuable intermediate for further chemical synthesis and exploration in various research fields. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-methyl-1-phenyl-5H-pyrazolo[4,3-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-9-12-11(7-8-14-13(12)17)16(15-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXIKHNNXWSXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one typically involves the condensation of substituted phenylhydrazine with 2-(ethoxymethylene) malononitrile, followed by cyclization . The reaction is usually carried out in ethanol at elevated temperatures (100°C) for several hours . The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-6-amine is a pyrazolopyridine-based compound with the molecular formula C21H20N4 and a molecular weight of 328.4 g/mol .

Properties and Identifiers:

  • IUPAC Name: 3-methyl-1-phenyl-N-[(1S)-1-phenylethyl]pyrazolo[4,3-c]pyridin-6-amine
  • InChI: InChI=1S/C21H20N4/c1-15(17-9-5-3-6-10-17)23-21-13-20-19(14-22-21)16(2)24-25(20)18-11-7-4-8-12-18/h3-15H,1-2H3,(H,22,23)/t15-/m0/s1
  • InChIKey: DJNPBANWRKSHQM-HNNXBMFYSA-N
  • SMILES: CC1=NN(C2=CC(=NC=C12)NC@@HC3=CC=CC=C3)C4=CC=CC=C4
  • PubChem CID: 24971414
  • ChEMBL ID: CHEMBL525907
  • Synonyms: BMCL185648 Compound 1, BDBM24925, pyrazolopyridine-based compound, 1

Applications:

Pyrazolo[4,3-c]pyridine and pyrazolo[1,5-a]pyrimidine derivatives have a wide range of biological activities, making them useful in medicinal chemistry .

  • Antibacterial Activity: Certain pyrano[2,3-c]pyrazoles have demonstrated antibacterial efficacy against Escherichia coli, Bacillus Subtilis, and Pseudomonas aeruginosa .
  • Anticancer Activity: Pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for anticancer activity. Some compounds have shown potent anticancer activity and can be easily absorbed by the gastrointestinal tract .
  • Synthesis Methods: Pyrazolo[3,4-b]pyridine derivatives can be synthesized through one-pot condensation reactions . Multicomponent reactions (MCRs) are also used in the synthesis of pyrazole derivatives, which have gained popularity in pharmaceutical and medicinal chemistry .
  • Optical Applications: Pyrazolo[1,5-a]pyrimidines are strategic compounds for optical applications .

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their differences are summarized below:

Compound Name Substituents (Position) Key Structural Differences Biological Activity Reference ID
3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one 1: Phenyl; 3: Methyl Reference compound N/A (Hypothetical kinase binding) -
DPMPP (1-(3,5-Dimethylphenyl)-6-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one) 1: 3,5-Dimethylphenyl; 6: Methyl Bulkier aryl group; methyl at position 6 Antiproliferative (prostate cancer)
FMPPP (6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one) 1: 3-Trifluoromethylphenyl; 6: Methyl Electron-withdrawing CF₃ group at position 1 Autophagy induction, mTOR inhibition
3-Amino-5-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one 3: Amino; 5: Methyl Amino at position 3; methyl at position 5 Antimicrobial, antiquorum-sensing
5-Amino-3,6-dimethyl-1-substituted derivatives 5: Amino; 3,6: Methyl; 1: Variable Amino at position 5; dual methyl groups Intermediate for further synthesis

Key Observations :

  • Substituent Position : Methyl groups at position 3 (target compound) vs. position 6 (DPMPP, FMPPP) alter steric and electronic profiles, affecting target binding .
  • Aryl Modifications : Electron-withdrawing groups (e.g., CF₃ in FMPPP) enhance kinase inhibition by improving ATP-binding pocket interactions .
  • Amino vs.
Pharmacokinetic and Physicochemical Properties
  • Lipophilicity : Methyl and CF₃ groups increase logP values, improving membrane permeability (e.g., FMPPP logP ~2.8) .
  • Solubility: Amino derivatives (e.g., 3-amino-5-methyl) show higher aqueous solubility due to polar functional groups .
  • Stability : The bicyclic core is stable under physiological conditions, but N-substituents (e.g., sulfonyl groups) can modulate metabolic degradation .

Biological Activity

3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

The compound has the following chemical characteristics:

  • Chemical Formula : C₁₄H₁₁N₃O
  • CAS Number : 30081-67-5
  • Molecular Weight : 225.26 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Notably, it has demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa2.59Induces apoptosis and cell cycle arrest by inhibiting CDK2 and CDK9
MCF722.89Promotes apoptosis through regulatory pathways
HCT11626.71Inhibits cell proliferation and induces apoptosis

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound effectively induces cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.
  • Apoptosis Induction : It has been shown to significantly increase both early and late apoptosis in cancer cell lines, indicating its potential as an anticancer agent.
  • Inhibition of Cyclin-dependent Kinases (CDKs) : The compound inhibits CDK2 and CDK9, which are essential for cell cycle progression and transcriptional regulation during mitosis .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazolo[4,3-c]pyridine scaffold can enhance biological activity. For instance:

  • Substituents at the para position on the phenyl ring significantly affect the potency against cancer cells.
  • The presence of electron-donating groups enhances anticancer activity compared to electron-withdrawing groups .

Case Studies

A notable study explored the synthesis and biological evaluation of various derivatives of this compound. The findings revealed that certain derivatives exhibited superior anticancer activity compared to the parent compound, suggesting that structural modifications can lead to improved therapeutic efficacy.

Q & A

Basic Research Question

  • Spectroscopy : 1^1H/13^13C NMR confirms regiochemistry and substituent positions. IR identifies carbonyl (C=O) and N-H stretches .
  • Chromatography : HPLC or UPLC with UV detection ensures >95% purity, while mass spectrometry (HRMS) verifies molecular weight .
  • Thermal Analysis : Melting point determination (e.g., 128–131°C for related analogs) corroborates crystallinity .

How can researchers optimize reaction yields during scale-up synthesis?

Advanced Research Question

  • Solvent Selection : Use toluene or DMF for improved solubility of intermediates .
  • Catalyst Screening : Test Brønsted acids (e.g., TFA) vs. Lewis acids (e.g., ZnCl2_2) to enhance cyclization efficiency .
  • Process Monitoring : In-line FTIR or PAT (Process Analytical Technology) tracks reaction progression and minimizes byproduct formation .

What strategies mitigate off-target effects in preclinical studies of pyrazolo[4,3-c]pyridin-4(5H)-one derivatives?

Advanced Research Question

  • Proteome-Wide Profiling : Use kinome-wide screening (e.g., KINOMEscan) to assess selectivity across >400 kinases .
  • CRISPR-Cas9 Knockout Models : Validate target engagement by comparing effects in wild-type vs. gene-edited cells .
  • Metabolomic Studies : LC-MS-based metabolomics identifies unintended metabolic perturbations .

How do substituents at the 1-phenyl position influence pharmacokinetic properties?

Advanced Research Question

  • Lipophilicity : Electron-withdrawing groups (e.g., CF3_3) improve membrane permeability but may reduce aqueous solubility .
  • Metabolic Stability : Introduce fluorine atoms or methyl groups to block cytochrome P450-mediated oxidation .
  • In Silico Modeling : Use QSAR models to predict logP and plasma protein binding .

What computational tools aid in designing pyrazolo[4,3-c]pyridin-4(5H)-one derivatives with improved bioactivity?

Advanced Research Question

  • Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets .
  • MD Simulations : GROMACS assesses binding stability over time .
  • ADMET Prediction : SwissADME or ADMETlab forecasts absorption and toxicity profiles early in design .

How can researchers address low aqueous solubility in in vivo studies?

Advanced Research Question

  • Formulation Strategies : Use co-solvents (e.g., PEG-400) or nanoemulsions to enhance bioavailability .
  • Prodrug Design : Introduce hydrolyzable esters or phosphate groups at the 4-keto position .
  • Salt Formation : Hydrochloride salts of related analogs improve solubility without compromising activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.